molecular formula C22H33N5O8 B12599195 L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine CAS No. 915224-09-8

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine

Cat. No.: B12599195
CAS No.: 915224-09-8
M. Wt: 495.5 g/mol
InChI Key: NOJJHTNBDULCQK-NSYPXKJZSA-N
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Description

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine is a peptide compound composed of four amino acids: tyrosine, valine, asparagine, and threonine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-valyl-L-asparagine: Similar structure but lacks the threonine residue.

    L-Asparaginyl-L-valyl-L-leucyl-L-histidyl-L-tyrosyl-L-threonyl-L-alanine: A longer peptide with additional amino acids.

    L-Leucine, L-valyl-L-threonyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-tyrosyl: Contains different amino acids but shares some similarities.

Uniqueness

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential biological activities. Its unique structure allows it to interact with specific molecular targets, making it valuable for research and therapeutic applications.

Properties

CAS No.

915224-09-8

Molecular Formula

C22H33N5O8

Molecular Weight

495.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H33N5O8/c1-10(2)17(26-19(31)14(23)8-12-4-6-13(29)7-5-12)21(33)25-15(9-16(24)30)20(32)27-18(11(3)28)22(34)35/h4-7,10-11,14-15,17-18,28-29H,8-9,23H2,1-3H3,(H2,24,30)(H,25,33)(H,26,31)(H,27,32)(H,34,35)/t11-,14+,15+,17+,18+/m1/s1

InChI Key

NOJJHTNBDULCQK-NSYPXKJZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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